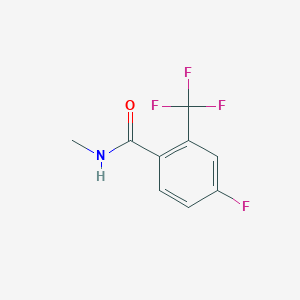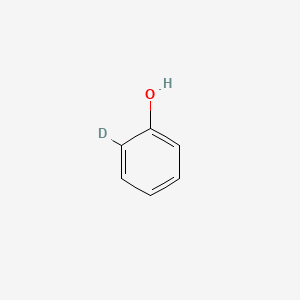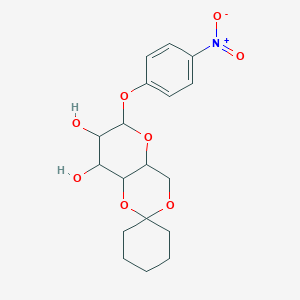
Carbamothioic chloride, (4-fluorophenyl)methyl- (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamothioic chloride, (4-fluorophenyl)methyl- (9CI) is a chemical compound with the molecular formula C8H7ClFNS and a molecular weight of 203.66 g/mol . It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a fluorophenyl group attached to a carbamothioic chloride moiety, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of carbamothioic chloride, (4-fluorophenyl)methyl-(9CI) typically involves the reaction of 4-fluorobenzylamine with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Fluorobenzylamine+Thiophosgene→Carbamothioic chloride, (4-fluorophenyl)methyl-(9CI)
Industrial Production Methods: In industrial settings, the production of carbamothioic chloride, (4-fluorophenyl)methyl-(9CI) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with high purity.
化学反応の分析
Types of Reactions: Carbamothioic chloride, (4-fluorophenyl)methyl- (9CI) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as carbamates, thiocarbamates, or sulfonamides can be formed.
Oxidation Products: Sulfonyl chlorides or sulfonamides.
Reduction Products: Thiols or thioethers.
科学的研究の応用
Carbamothioic chloride, (4-fluorophenyl)methyl- (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of carbamothioic chloride, (4-fluorophenyl)methyl-(9CI) involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Carbamothioic chloride, (4-fluorophenyl)methyl- (9CI) can be compared with other similar compounds such as:
Carbamothioic chloride, (4-chlorophenyl)methyl-(9CI): Similar structure but with a chlorine atom instead of fluorine.
Carbamothioic chloride, (4-bromophenyl)methyl-(9CI): Similar structure but with a bromine atom instead of fluorine.
Carbamothioic chloride, (4-methylphenyl)methyl-(9CI): Similar structure but with a methyl group instead of fluorine.
The uniqueness of carbamothioic chloride, (4-fluorophenyl)methyl-(9CI) lies in the presence of the fluorine atom, which can influence the compound’s reactivity and properties, making it suitable for specific applications.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]carbamothioyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNS/c9-8(12)11-5-6-1-3-7(10)4-2-6/h1-4H,5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNMICOHVLMYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

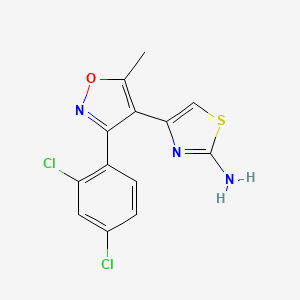
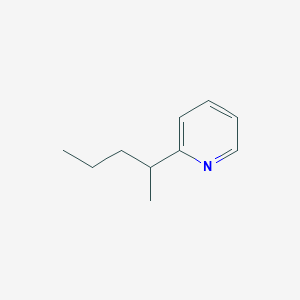
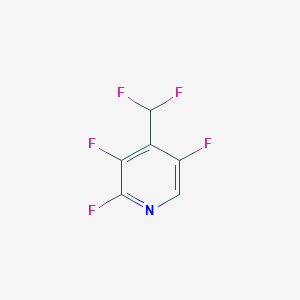
![1-[4-(Tetrahydro-pyran-4-yl)-piperidin-1-yl]-octnadecan-1-one](/img/structure/B8082702.png)
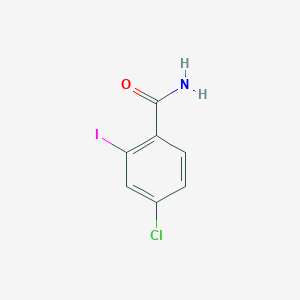
![Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate](/img/structure/B8082717.png)
![tert-Butyl ((1H-benzo[d][1,2,3]triazol-1-yl)((tert-butoxycarbonyl)amino)methylene)carbamate](/img/structure/B8082720.png)

